molecular formula C8H7ClFNO B1284322 2'-Amino-5'-chloro-4'-fluoroacetophenone CAS No. 937816-85-8

2'-Amino-5'-chloro-4'-fluoroacetophenone

Cat. No.: B1284322
CAS No.: 937816-85-8
M. Wt: 187.6 g/mol
InChI Key: LEGKWOITIUDBDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-5’-chloro-4’-fluoroacetophenone typically involves the acylation of a fluorinated intermediate product. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate, followed by acylation using an acylating agent . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine .

Industrial Production Methods

Industrial production methods for 2’-Amino-5’-chloro-4’-fluoroacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-5’-chloro-4’-fluoroacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substituting agents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2’-Amino-5’-chloro-4’-fluoroacetophenone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Amino-5’-chloro-4’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic reagent, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Amino-5’-chloro-4’-fluoroacetophenone is unique due to the presence of both amino and halogen functional groups, which provide a versatile platform for various chemical modifications and applications. Its specific combination of functional groups makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

1-(2-amino-5-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGKWOITIUDBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585309
Record name 1-(2-Amino-5-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937816-85-8
Record name 1-(2-Amino-5-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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